2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol
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Overview
Description
2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol is a versatile chemical compound with a complex structure that includes a quinazoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is to couple anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . The resulting benzoxazinones are treated with ammonia solution to afford the quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The quinazoline ring system is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler compound with a similar ring system but lacking the additional functional groups.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.
Indoline: A related compound with a fused benzene and pyrrole ring system.
Uniqueness
2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of both a quinazoline ring and an ethanol group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[methyl-(4-phenylquinazolin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20(11-12-21)17-18-15-10-6-5-9-14(15)16(19-17)13-7-3-2-4-8-13/h2-10,21H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOYIJCUESEXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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